

Head-to-head comparison of F1-7 and Dovitinib in vitro

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Compound of Interest

Compound Name: *FGFR1 inhibitor 7*

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Head-to-Head In Vitro Comparison: F1-7 vs. Dovitinib

This guide provides a detailed in vitro comparison of two fibroblast growth factor receptor (FGFR) inhibitors, F1-7 and Dovitinib. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of their respective performance based on available experimental data.

Overview and Mechanism of Action

F1-7 is a novel inhibitor targeting the FGFR signaling pathway.^{[1][2]} In vitro studies have demonstrated its ability to inhibit the proliferation of colon cancer cells by significantly suppressing FGFR phosphorylation and its downstream signaling.^{[1][2]} Interestingly, further research has revealed that F1-7 can also induce DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.^{[1][2]}

Dovitinib (also known as TKI-258 or CHIR-258) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.^{[3][4][5][6]} Its primary targets include FGFRs (FGFR1, 2, and 3), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).^{[7][8][9][10]} It also shows potent inhibitory activity against other RTKs such as FLT3 and c-Kit.^{[3][4][5]} This broad-spectrum activity allows Dovitinib to inhibit tumor cell proliferation and angiogenesis.^{[9][10]}

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of F1-7 and Dovitinib across various cancer cell lines.

Table 1: IC50 Values for F1-7 in Colon Cancer Cell Lines

Cell Line	IC50 (μM)
HCT-116	Data not explicitly quantified in the provided search results
LoVo	Data not explicitly quantified in the provided search results

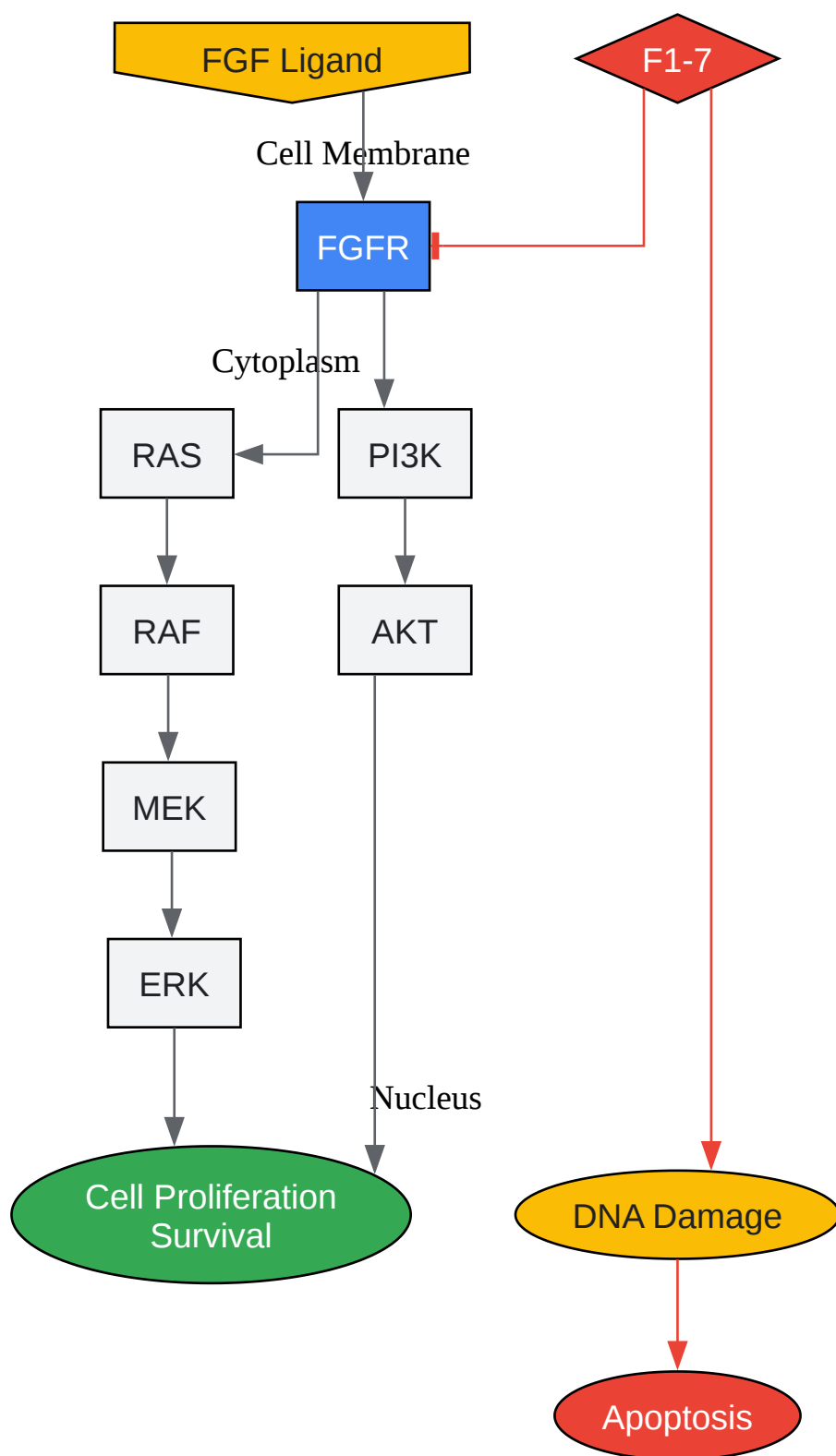
Note: While the study on F1-7 confirmed its inhibitory effect on colon cancer cell proliferation, specific IC50 values were not detailed in the abstract.[\[1\]](#)[\[2\]](#)

Table 2: IC50 Values for Dovitinib in Various Cancer Cell Lines

Target/Cell Line	IC50 (nM)
FLT3	1[4][5]
c-Kit	2[4][5]
FGFR1	8[4][5]
FGFR3	9[4][5]
VEGFR1	10[4][5]
VEGFR2	13[4][5]
VEGFR3	8[4][5]
PDGFR α	27[4][5]
PDGFR β	210[4][5]
LoVo (Colorectal Cancer)	130[11]
HT-29 (Colorectal Cancer)	2530[11]
KMS11 (Multiple Myeloma)	90[3][5]
OPM2 (Multiple Myeloma)	90[3][5]
KMS18 (Multiple Myeloma)	550[3][5]
SK-HEP1 (Hepatocellular Carcinoma)	~1700[3]

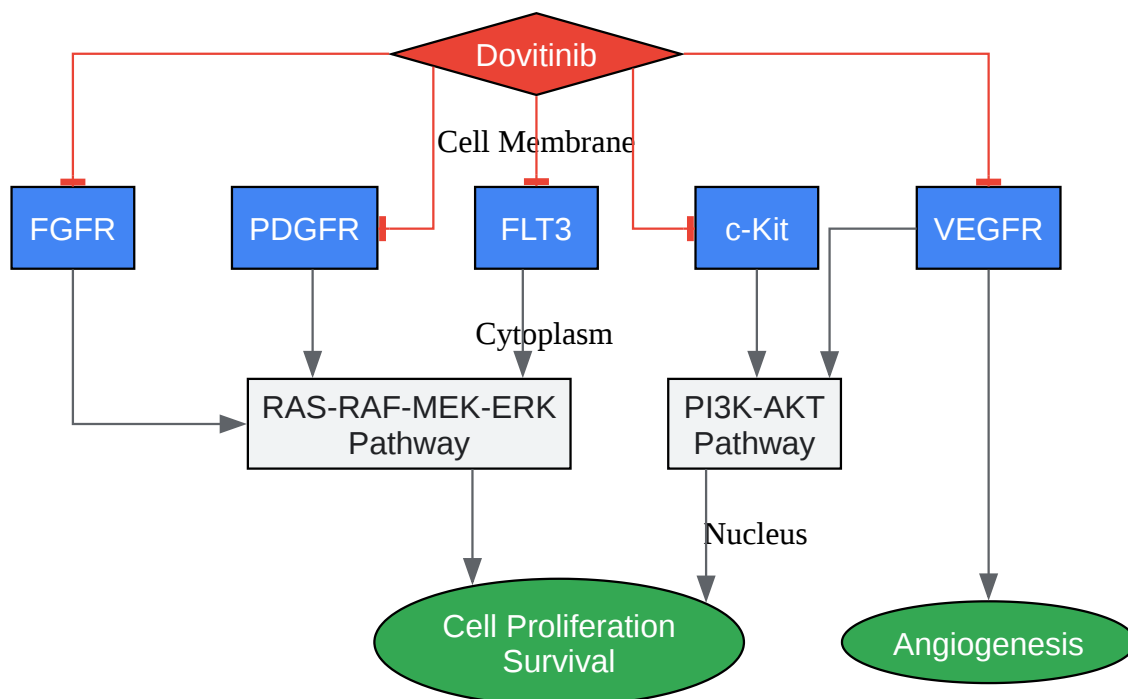
Signaling Pathway Diagrams

The following diagrams illustrate the known signaling pathways affected by F1-7 and Dovitinib.



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Caption: F1-7 inhibits the FGFR signaling pathway, leading to DNA damage and apoptosis.



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Caption: Dovitinib is a multi-targeted inhibitor of several RTKs, blocking key cancer pathways.

Experimental Protocols

This section details the methodologies for key in vitro experiments used to evaluate F1-7 and Dovitinib.

Cell Viability Assay (MTT Assay)

This assay is used to assess the dose-dependent effect of the inhibitors on cell proliferation.



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